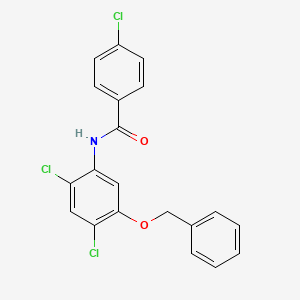

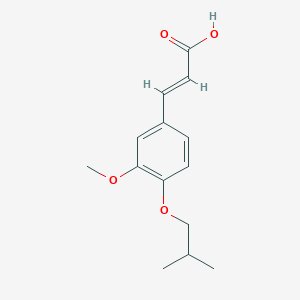

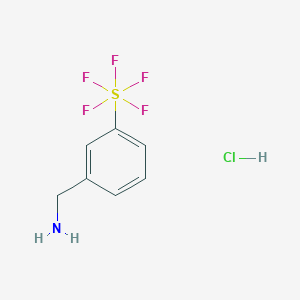

![molecular formula C18H17N3O2 B2948202 3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 904825-03-2](/img/structure/B2948202.png)

3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a complex organic compound. It belongs to the class of compounds known as pyrido[1,2-a]pyrimidines . These compounds are characterized by a pyrido[1,2-a]pyrimidine moiety, which is a polycyclic aromatic compound made up of a pyridine ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of specific moieties at the acetyl and methyl groups, followed by cyclization to form the pyrido[1,2-a]pyrimidin-5-one structure . This process is typically accompanied by the elimination of certain groups and further methylation .Molecular Structure Analysis

The molecular structure of “3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrido[1,2-a]pyrimidin-3-yl moiety, which is a polycyclic aromatic compound made up of a pyridine ring fused to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving “3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” are likely to be complex due to the presence of multiple reactive sites in the molecule. These could include the amide group, the pyrimidine ring, and the methyl groups .Applications De Recherche Scientifique

- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. They inhibit bacterial growth and may be explored as potential agents against various bacterial infections .

- Researchers have reported antifungal effects of pyrazolines. These compounds could be investigated further for their ability to combat fungal infections .

- Pyrazolines have shown promise as antiparasitic agents. Investigating their efficacy against parasites could lead to novel treatments .

- Some pyrazolines exhibit anti-inflammatory effects. Understanding their mechanisms of action and potential applications in managing inflammatory conditions is crucial .

- Pyrazolines have been associated with antioxidant properties, which can help counteract oxidative stress. Additionally, their potential as antitumor agents warrants exploration .

- Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of organisms (such as alevins) is an essential area of study. AchE plays a critical role in nerve impulse transmission, and alterations in its activity can affect behavior and survival .

Antibacterial Activity

Antifungal Potential

Antiparasitic Properties

Anti-Inflammatory Activity

Antioxidant and Antitumor Effects

Neurotoxicity Assessment

Orientations Futures

Mécanisme D'action

The mode of action of such compounds often involves their interaction with these targets, leading to changes in cellular processes. For example, some compounds inhibit the activity of certain enzymes, leading to a decrease in the production of specific molecules within the cell .

The biochemical pathways affected by these compounds can vary widely, depending on the specific targets of the compound. For example, some compounds might affect pathways involved in inflammation, viral replication, cancer cell proliferation, or other processes .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and efficacy.

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, a compound that inhibits a key enzyme in a cancer cell proliferation pathway might result in decreased cancer cell growth .

Propriétés

IUPAC Name |

3,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-7-8-14(10-12(11)2)17(22)20-16-13(3)19-15-6-4-5-9-21(15)18(16)23/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBQROYIGWVZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

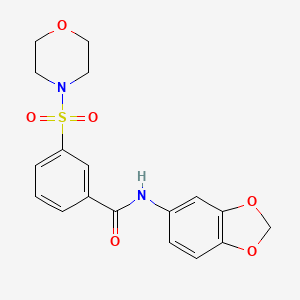

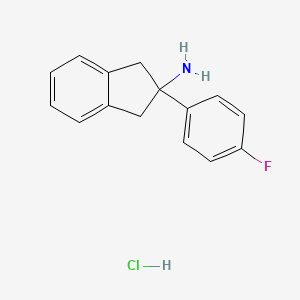

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

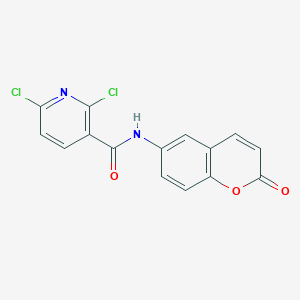

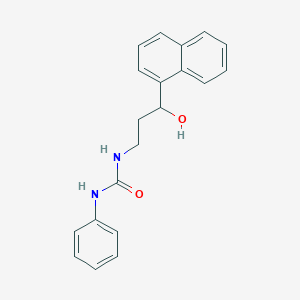

![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

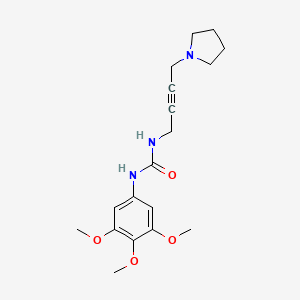

![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)

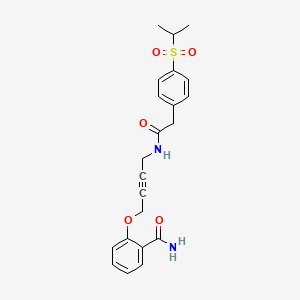

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)